molecular formula C13H12BrNO2 B4236805 1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine

1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine

Cat. No.: B4236805
M. Wt: 294.14 g/mol
InChI Key: BEUHDMGZDANHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine, also known as BRD-9424, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine inhibits the activity of STAT3 by binding to its SH2 domain, which is required for its activation and dimerization. By preventing the formation of active STAT3 dimers, this compound effectively inhibits the transcription of genes that are critical for cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as IL-6 and IL-1β, in response to lipopolysaccharide (LPS) stimulation. This suggests that this compound may have potential therapeutic applications in diseases that are characterized by chronic inflammation, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine in lab experiments is its specificity for STAT3. This allows researchers to selectively inhibit the activity of this transcription factor without affecting other signaling pathways. However, one limitation of using this compound is its low solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine. One area of interest is the development of more efficient synthesis methods that increase the yield of the final product. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.

Scientific Research Applications

1-[(5-bromo-1-benzofuran-2-yl)carbonyl]pyrrolidine has been found to have potential therapeutic applications in various diseases, including cancer and inflammation. In particular, it has been shown to inhibit the activity of the transcription factor, STAT3, which is involved in the regulation of various genes that are critical for cell survival and proliferation. STAT3 has been implicated in the development and progression of many types of cancer, and its inhibition by this compound has been shown to induce cell death in cancer cells.

Properties

IUPAC Name

(5-bromo-1-benzofuran-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-10-3-4-11-9(7-10)8-12(17-11)13(16)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUHDMGZDANHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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